Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 52506-21-5
VCID: VC21320156
InChI: InChI=1S/C10H14O5/c1-13-9(12)7-6-10(3-2-8(7)11)14-4-5-15-10/h7H,2-6H2,1H3
SMILES: COC(=O)C1CC2(CCC1=O)OCCO2
Molecular Formula: C10H14O5
Molecular Weight: 214.21 g/mol

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate

CAS No.: 52506-21-5

Cat. No.: VC21320156

Molecular Formula: C10H14O5

Molecular Weight: 214.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate - 52506-21-5

Specification

CAS No. 52506-21-5
Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
IUPAC Name methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Standard InChI InChI=1S/C10H14O5/c1-13-9(12)7-6-10(3-2-8(7)11)14-4-5-15-10/h7H,2-6H2,1H3
Standard InChI Key HDBHPQJOSZBECI-UHFFFAOYSA-N
SMILES COC(=O)C1CC2(CCC1=O)OCCO2
Canonical SMILES COC(=O)C1CC2(CCC1=O)OCCO2

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is a well-defined chemical entity with specific identification parameters that distinguish it from related compounds. The compound has been thoroughly characterized through various analytical methods and assigned specific identifiers to facilitate its recognition in chemical databases and research literature.

ParameterValue
CAS Number52506-21-5
Molecular FormulaC10H14O5
Molecular Weight214.22 g/mol
IUPAC Namemethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
InChIInChI=1S/C10H14O5/c1-13-9(12)7-6-10(3-2-8(7)11)14-4-5-15-10/h7H,2-6H2,1H3
InChIKeyHDBHPQJOSZBECI-UHFFFAOYSA-N
SMILESCOC(=O)C1CC2(CCC1=O)OCCO2

The compound features multiple registry identifiers including MFCD03271523, which is commonly used in chemical inventories and procurement systems across research institutions . These identification parameters enable researchers to unambiguously identify and reference this compound in scientific communications and database searches.

Structural Features and Molecular Architecture

The molecular architecture of methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate incorporates several key structural elements that contribute to its chemical reactivity and potential applications. The compound features a spirocyclic core with a 1,4-dioxane ring fused to a cyclohexanone system. This unique spirocyclic framework provides a rigid three-dimensional structure with specific spatial orientation of functional groups.

The molecule contains multiple oxygen-containing functional groups including an ester group (methyl carboxylate), a ketone (oxo group), and the oxygen atoms within the dioxaspiro ring system. These functional groups create distinct regions of electronegativity and potential reaction sites within the molecule. The spirocenter serves as a key structural element that constrains the conformation of the molecule, potentially influencing its binding interactions with biological targets or reactivity in chemical transformations .

Physical and Chemical Properties

Chemical Reactivity Profile

The chemical reactivity of methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is primarily governed by its functional groups, particularly the methyl ester and ketone moieties. These groups present opportunities for various chemical transformations that make this compound valuable in organic synthesis applications. The ester functionality can undergo typical reactions including hydrolysis, transesterification, reduction, and amidation, providing access to derivatives with modified properties .

The ketone group at the 8-position offers a reactive site for nucleophilic addition reactions, including reductions, Wittig reactions, and aldol-type condensations. Additionally, the α-position adjacent to the ketone is likely activated toward enolization, potentially allowing for alkylation or aldol reactions. The 1,4-dioxaspiro ring system provides a protected form of a 1,4-diketone, offering possibilities for ring-opening reactions under appropriate conditions.

Synthesis and Preparation

Synthetic Routes

The synthesis of methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate has been documented in chemical literature, with one notable synthetic approach referenced in the Journal of Medicinal Chemistry (2016). This synthetic route involves a reaction employing sodium hydride under reflux conditions for a duration of 4 hours, resulting in a high yield of approximately 93% . While the complete details of the starting materials are not fully elaborated in the available search results, this information indicates that the compound can be efficiently prepared under basic conditions.

The spiroketal structure (1,4-dioxaspiro) is typically formed through the reaction of a dihydroxy compound (ethylene glycol) with a diketone or ketoester precursor. The cyclization reaction forms the characteristic spiro center at the junction of the dioxane ring and cyclohexanone ring. The relatively high yield reported for this synthesis (93%) suggests that the reaction proceeds with good efficiency and selectivity under the conditions described.

Applications and Research Significance

Role in Organic Synthesis

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate serves as a valuable intermediate in organic synthesis, particularly for the construction of complex molecular frameworks. The compound's unique spirocyclic structure provides a rigid scaffold that can be elaborated through various transformations at the reactive functional groups. This makes it particularly useful as a building block for the synthesis of more complex compounds with defined three-dimensional architectures .

The presence of multiple functional groups within this molecule allows for selective modifications to create diverse derivatives. The methyl ester can be transformed into other carboxylic acid derivatives, while the ketone functionality offers opportunities for carbon-carbon bond formation. Additionally, the spiroketal moiety represents a protected form of a 1,4-diketone, which can be unmasked under appropriate conditions to enable further structural elaboration.

Applications in Pharmaceutical Research

In pharmaceutical research, methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate has garnered attention for its potential applications in drug discovery efforts. The compound's spirocyclic framework offers rigidity and stability, properties that are often desirable in the design of bioactive molecules. This structural characteristic can contribute to enhanced binding selectivity with biological targets by constraining the molecule into a preferred conformation .

SupplierPackage SizePrice (Approximate)Product Code/Identifier
Apollo Scientific1gNot specifiedOR305438
Aladdin Scientific10gNot specifiedALA-M634045-10g
Chemical Vendors250mg$116.00Various

The pricing information indicates that the compound is a relatively specialized chemical, with prices reflecting its niche applications and potentially complex synthesis. The availability from multiple suppliers suggests that there is established demand for this compound in research settings .

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